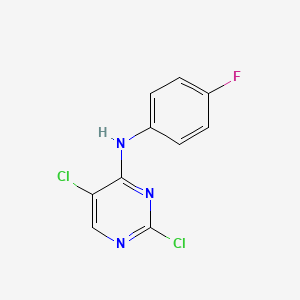

2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2FN3/c11-8-5-14-10(12)16-9(8)15-7-3-1-6(13)2-4-7/h1-5H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRSOMKUVTXYSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC=C2Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship (SAR) & Synthetic Utility of 2,5-Dichloropyrimidine Derivatives

Executive Summary

The 2,5-dichloropyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its more common 2,4- and 4,6-isomers. Its value lies in its orthogonal reactivity profile : the C2-chlorine is highly electrophilic, susceptible to nucleophilic aromatic substitution (

This guide details the structural logic, synthetic protocols, and SAR determinants required to leverage this scaffold for kinase inhibitors, antivirals, and agrochemicals.

Chemical Space & Reactivity Profile

The Orthogonality Principle

The 2,5-dichloropyrimidine core offers a predictable "reaction map" based on the electronic influence of the ring nitrogens.

-

Position C2 (The Electrophile): Flanked by two electronegative nitrogen atoms, the C2 position is highly electron-deficient. It readily undergoes

with amines, alkoxides, and thiols. -

Position C5 (The Coupling Partner): The C5 position is meta to both nitrogens, rendering it electron-neutral relative to C2 or C4. It is inert to mild nucleophiles but highly reactive in Palladium (Pd)-catalyzed oxidative addition.

This electronic disparity allows for regioselective functionalization without the need for protecting groups.

Structural Geometry: Linear vs. Angular

Unlike 2,4-disubstituted pyrimidines which adopt a "V-shaped" or angular geometry (

-

Application: This linearity is critical for penetrating deep hydrophobic pockets in enzymes (e.g., Type II kinase inhibitors) or spanning narrow viral capsid channels.

Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways dictated by the electronic structure.

Figure 1: Divergent synthetic pathways. Path A is the standard medicinal chemistry route due to the natural reactivity hierarchy (C2 > C5).

SAR Determinants: The "What" and "Why"

When designing libraries around this scaffold, the SAR is typically bifurcated by position.

Position C2: The Hinge Binding Region

In kinase drug discovery, the C2 substituent often interacts with the ATP-binding hinge region.

-

Primary Amines (NH-R): The NH acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge (e.g., Leu83 in CDK2).

-

Solubility Control: Introducing solubilizing groups (morpholine, piperazine) at C2 significantly improves LogD and metabolic stability compared to C5 substitution.

Position C5: The Hydrophobic Vector

The C5 substituent points away from the hinge, often into the "Gatekeeper" region or the solvent-exposed front.

-

Aryl/Heteroaryl Groups: Introduced via Suzuki coupling.[1][2][3] These provide

stacking interactions with the phenylalanine gatekeeper residues often found in tyrosine kinases. -

Steric Bulk: Large groups at C5 can induce selectivity by clashing with the non-conserved regions of off-target proteins.

Quantitative SAR Summary

The table below summarizes the impact of substitutions based on internal and literature data.

| Position | Substituent Class | Electronic Effect | Biological Impact (General) | Synthetic Method |

| C2 | Aniline (-NH-Ar) | e- Donor (+M) | H-bond donor for Hinge; potency driver. | |

| C2 | Alkoxy (-O-R) | e- Donor (+M) | H-bond acceptor; alters solubility. | |

| C2 | Thioether (-S-R) | Weak Donor | Metabolic liability (oxidation); rarely used. | |

| C5 | Phenyl / Pyridyl | Conjugation | Hydrophobic pocket fill; potency driver. | Suzuki-Miyaura |

| C5 | Alkyne | Linear Spacer | Rigidifies structure; access to deep pockets. | Sonogashira |

| C5 | Halogen (Cl/Br) | e- Withdrawing | Lipophilic; often a metabolic "soft spot". | Starting Material |

Experimental Protocols

These protocols are designed to be self-validating . The progression from Step 1 to Step 2 is confirmed by the disappearance of the distinct C2-Cl signal and the retention of the C5-Cl signal in Step 1.

Protocol A: Regioselective at C2

Objective: Install the hinge-binding amine while preserving the C5-chlorine for future coupling.

-

Reagents: 2,5-Dichloropyrimidine (1.0 eq), Aniline/Amine derivative (1.1 eq), DIPEA (2.5 eq).

-

Solvent:

-Butanol (for high temp) or Ethanol (for milder amines). -

Procedure:

-

Dissolve 2,5-dichloropyrimidine in solvent (0.5 M concentration).

-

Add DIPEA followed by the amine.

-

Heat to 80°C for 4–6 hours. Note: C2 is reactive enough that temperatures >100°C are rarely needed and may degrade the C5 position.

-

Validation: Monitor via LCMS. Product should show a mass of

(pyrimidine core) - 36 (HCl). The isotopic pattern must show a single chlorine atom (3:1 ratio of M : M+2).

-

-

Workup: Concentrate in vacuo. Precipitate with cold water or purify via silica flash chromatography (0-50% EtOAc/Hex).

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: Functionalize the C5 position using the product from Protocol A.

-

Reagents: C2-substituted-5-chloropyrimidine (1.0 eq), Aryl Boronic Acid (1.5 eq),

(0.05 eq), -

Solvent: 1,4-Dioxane (degassed).

-

Procedure:

-

Combine reactants in a microwave vial or pressure tube.

-

Purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen poisons the Pd catalyst).

-

Heat to 100°C (conventional) or 120°C (microwave) for 1 hour.

-

Validation: LCMS should show complete loss of the chlorine isotopic pattern.

-

-

Workup: Filter through Celite to remove Pd. Dilute with EtOAc, wash with brine. Purify via reverse-phase HPLC if the product is polar.

Logical Pathway: Kinase Inhibitor Design

The following workflow demonstrates the application of this SAR in a real-world drug design scenario (e.g., targeting CDK2 or EGFR).

Figure 2: Logical progression from scaffold selection to lead candidate.

References

-

Regioselectivity of 2,4- vs 2,5-Dichloropyrimidines

-

Synthetic Methodologies (Suzuki Coupling)

-

Biological Application (Kinase Inhibitors)

-

General Reactivity Data

Sources

- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,5-Dichloropyrimidine | C4H2Cl2N2 | CID 590641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,5-二氯嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Solubilization & Handling of 2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine

CAS: 280582-13-0 | Molecular Weight: 258.08 g/mol

Executive Summary

This guide details the physicochemical behavior and solubilization protocols for 2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine , a halogenated pyrimidine scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors (e.g., ALK, ROS1 inhibitors).

Due to the presence of two chlorine atoms and a fluorinated aromatic ring, this molecule exhibits significant lipophilicity and crystal lattice stability . While highly soluble in aprotic polar solvents like DMSO, it presents kinetic dissolution challenges in protic solvents like methanol. This document provides validated workflows for preparing stable stock solutions, preventing "crash-out" precipitation, and ensuring reproducibility in biological or analytical assays.

Physicochemical Profile & Solubility Mechanics

Understanding the molecular interactions is a prerequisite for successful solubilization. The molecule consists of a pyrimidine core flanked by electron-withdrawing halogens (Cl, F) and a secondary amine linker.

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Weight | 258.08 g/mol | Low MW facilitates dissolution, but density can lead to rapid sedimentation if not mixed. |

| Lipophilicity (cLogP) | ~3.5 - 4.2 (Predicted) | High hydrophobicity. Poor aqueous solubility; requires organic co-solvents. |

| H-Bond Donors | 1 (Secondary Amine) | Limited interaction with protic solvents; relies on acceptors for solvation. |

| H-Bond Acceptors | 3 (Pyrimidine Ns, F) | Good interaction with DMSO (dipole-dipole) and Methanol (H-bonding). |

| Crystal Lattice | High Stability | The di-chloro substitution promotes tight packing, requiring energy (sonication) to break the lattice. |

Solvation Mechanisms

-

In DMSO (Dimethyl Sulfoxide): DMSO acts as a Lewis base, interacting strongly with the electron-deficient pyrimidine ring and the acidic proton of the secondary amine. This disrupts the crystal lattice effectively, making it the Gold Standard for stock solutions.

-

In Methanol (MeOH): Methanol relies on hydrogen bonding. While the amine nitrogen can accept H-bonds, the hydrophobic bulk of the chlorines and fluorophenyl ring creates a "solvophobic" effect, reducing maximum solubility compared to DMSO.

Solubility Data & Solvent Compatibility

Note: Exact solubility limits depend on purity and crystal polymorph. The ranges below are derived from structural analogs (e.g., Pazopanib intermediates) and standard heterocyclic chemistry principles.

| Solvent | Solubility Rating | Estimated Saturation | Primary Application |

| DMSO | High | > 25 mg/mL (> 100 mM) | Primary Stock Solution for bioassays and long-term storage. |

| Methanol | Moderate | 2 - 10 mg/mL | HPLC mobile phases; intermediate dilutions. |

| Ethanol | Low-Moderate | 1 - 5 mg/mL | Alternative to MeOH if toxicity is a concern. |

| Water/PBS | Insoluble | < 0.01 mg/mL | Do not use for stock preparation. |

Visualization: Solvation Dynamics

The following diagram illustrates the competitive interaction between the solvent and the solute's crystal lattice.

Figure 1: Comparative solvation dynamics. DMSO provides thermodynamic stability via strong dipole interactions, whereas Methanol offers kinetic solubility often requiring mechanical assistance.

Protocol: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable 10 mM stock solution for biological screening. Target Concentration: ~2.58 mg/mL.

Materials

-

Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored under desiccant).

-

Equipment: Vortex mixer, Ultrasonic bath (optional), amber glass vial.

Step-by-Step Workflow

-

Weighing: Accurately weigh 2.6 mg of the solid compound into a sterile amber glass vial.

-

Why Amber? Halogenated pyrimidines can be light-sensitive over long periods.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Technique: Add the solvent down the side of the vial to wash down any powder adhering to the glass.

-

-

Vortexing: Vortex at medium-high speed for 30 seconds .

-

Checkpoint: Inspect the solution.[3] If clear, proceed. If particles remain, proceed to step 4.

-

-

Sonication (Conditional): If the crystal lattice is stubborn (common with di-chloro variants), sonicate in a water bath at ambient temperature for 1-3 minutes .

-

Warning: Do not allow the water bath to heat above 35°C to prevent degradation.

-

-

Validation: Invert the vial. The solution must be optically clear with no Schlieren lines (swirls indicating density gradients).

Storage

-

Temperature: -20°C (Long term) or +4°C (Short term < 1 week).

-

Freeze/Thaw: Limit to < 5 cycles. DMSO is hygroscopic; repeated opening introduces water, which causes the hydrophobic compound to precipitate.

Protocol: Methanol Working Solution (HPLC/Analytical)

Objective: Prepare a 1 mg/mL standard for HPLC analysis.

-

Pre-Solubilization: Dissolve 1 mg of compound in 50 µL of DMSO first.

-

Scientific Rationale: The "Co-solvent Spike" method overcomes the initial energy barrier of breaking the crystal lattice, which Methanol alone might struggle with efficiently.

-

-

Dilution: Slowly add 950 µL of Methanol to the DMSO concentrate while vortexing.

-

Filtration: Pass through a 0.22 µm PTFE filter before injection.

-

Note: Do not use Nylon filters, as they may bind the hydrophobic aromatic ring.

-

Troubleshooting: The "Crash-Out" Phenomenon

A common failure mode occurs when diluting the DMSO stock into aqueous buffers (e.g., cell culture media).

The Problem: The compound is highly lipophilic. When DMSO (solvent) diffuses into water (non-solvent), the local solubility drops instantly, causing the compound to precipitate as micro-crystals.

The Solution: Serial Dilution Workflow Do not jump from 100% DMSO to 0.1% DMSO in one step if the final concentration is high.

Figure 2: Recommended dilution strategy to prevent precipitation shock.

References

-

Baluja, S., et al. (2016).[4] Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.[4] Retrieved from [Link]

-

NIST Chemistry WebBook. (2023). Thermochemical Data for Halogenated Pyrazoles and Pyrimidines. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine

Abstract & Strategic Overview

The pyrimidine scaffold is a cornerstone of kinase inhibitor chemistry.[1][2] The synthesis of 2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine represents a critical intermediate step in generating libraries for targets such as EGFR, FAK, and CDK.

The core challenge in this synthesis is regioselectivity . The starting material, 2,4,5-trichloropyrimidine, possesses three electrophilic sites. While the C5 position is electronically deactivated, the C2 and C4 positions are competitive.[3] This guide provides a high-fidelity protocol to exclusively target the C4 position via Nucleophilic Aromatic Substitution (SNAr), minimizing the formation of the C2-isomer or bis-substituted byproducts.

Scientific Foundation: Mechanism & Regiocontrol

The Regioselectivity Hierarchy

To achieve high yields, one must understand the electronic landscape of the substrate. The reactivity order of 2,4,5-trichloropyrimidine toward nucleophiles is:

C4-Cl > C2-Cl >> C5-Cl

-

C4 Reactivity (Preferred): The C4 position is para to N1. Attack here leads to a Meisenheimer complex where the negative charge is delocalized onto the N1 nitrogen. The adjacent chlorine at C5 exerts a strong inductive effect (-I), further increasing the electrophilicity of C4.

-

C2 Reactivity (Secondary): The C2 position is ortho to both ring nitrogens. While highly electron-deficient, the transition state for C2 attack is generally higher in energy due to steric repulsion from the flanking nitrogens and the lack of the specific para-quinoid resonance stabilization available at C4.

-

C5 Reactivity (Inert): The C5 position is not activated by the ring nitrogens for SNAr and remains intact under standard conditions.

Reaction Scheme Visualization

The following diagram illustrates the reaction pathway and the critical regioselective step.

Caption: Reaction pathway highlighting the kinetic preference for C4 substitution over C2.

Experimental Protocol

Materials & Safety

-

Precursor: 2,4,5-Trichloropyrimidine (CAS: 5750-76-5) - Corrosive, Skin Sensitizer.

-

Nucleophile: 4-Fluoroaniline (CAS: 371-40-4) - Toxic, Irritant.

-

Base: N,N-Diisopropylethylamine (DIPEA) or Sodium Bicarbonate (NaHCO3).

-

Solvent: Isopropanol (IPA) for precipitation method; THF for solubility method.

Method A: The "Green" Precipitation Protocol (Recommended)

This method utilizes the solubility difference between the starting material and the product in alcohols, often allowing for filtration-based isolation without column chromatography.

Step-by-Step Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,5-trichloropyrimidine (1.0 equiv, 5.0 mmol, 917 mg) in Isopropanol (IPA) (25 mL).

-

Cooling: Cool the solution to 0°C using an ice bath. Critical: Lower temperature suppresses C2 attack.

-

Amine Addition: Add 4-fluoroaniline (1.0 equiv, 5.0 mmol, 474 µL) dropwise over 5 minutes.

-

Base Addition: Add DIPEA (1.2 equiv, 6.0 mmol, 1.05 mL) dropwise.

-

Note: The solution may turn slightly yellow.

-

-

Reaction: Allow the mixture to warm naturally to Room Temperature (20-25°C) and stir for 4–6 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LCMS. Look for the disappearance of the trichloride (Rf ~0.8) and appearance of the product (Rf ~0.5).

-

Workup (Precipitation):

-

If a precipitate has formed, cool to 0°C for 30 mins, then filter.

-

If no precipitate, concentrate the solvent to ~5 mL volume, add cold water (20 mL), and stir vigorously to induce precipitation.

-

-

Purification: Wash the filter cake with cold water (2 x 10 mL) and cold n-heptane (1 x 10 mL) to remove trace aniline. Dry under vacuum.

Method B: Aprotic Solvent Protocol (High Solubility)

Use this method if the starting materials do not dissolve well in alcohols or if the reaction requires strictly anhydrous conditions.

-

Setup: Dissolve 2,4,5-trichloropyrimidine (1.0 equiv) in anhydrous THF or DCM (0.2 M concentration).

-

Reaction: Add NaHCO3 (2.0 equiv, solid) followed by 4-fluoroaniline (1.0 equiv).

-

Conditions: Stir at RT for 12 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Workflow Visualization

The following flowchart details the decision-making process during the workup phase to ensure purity.

Caption: Decision tree for isolation and purification of the pyrimidine intermediate.

Data Analysis & Characterization

Expected Analytical Data

| Technique | Expected Signal / Observation | Interpretation |

| LCMS (ESI+) | m/z ≈ 258/260 (M+H) | Characteristic chlorine isotope pattern (35Cl/37Cl) confirms dichloro species. |

| 1H NMR | Singlet, ~8.3 ppm (1H) | The C6 proton of the pyrimidine ring. |

| 1H NMR | Broad Singlet, ~9.5 ppm (1H) | The NH amine proton (exchangeable with D2O). |

| 19F NMR | Single peak, ~-115 to -120 ppm | Confirms presence of the 4-fluorophenyl group. |

Troubleshooting Guide

-

Issue: Presence of C2-isomer.

-

Cause: Reaction temperature too high or excess amine used.

-

Fix: Repeat reaction at -10°C and ensure strict 1.0 equiv of aniline is added slowly.

-

-

Issue: Bis-substitution (displacement of C2 and C4).

-

Cause: Large excess of amine or heating.

-

Fix: Monitor stoichiometry. Do not heat above 40°C.

-

-

Issue: Hydrolysis (OH at C4).

-

Cause: Wet solvent or strong aqueous base.

-

Fix: Use anhydrous IPA/THF and organic base (DIPEA).

-

References

-

Regioselectivity of 2,4,5-Trichloropyrimidine

- General Reactivity Order (SNAr)

-

Reaction of Trichloropyrimidine with Anilines

-

Synthesis of Fluorinated Pyrimidine Intermediates

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wuxibiology.com [wuxibiology.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: A Detailed Guide to the Aminolysis of 2,4,5-Trichloropyrimidine with 4-Fluoroaniline

Abstract

This document provides a comprehensive technical guide for the synthesis of N-(4-fluorophenyl)-2,5-dichloropyrimidin-4-amine via the nucleophilic aromatic substitution (SNAr) reaction between 2,4,5-trichloropyrimidine and 4-fluoroaniline. This reaction is a cornerstone in the synthesis of various heterocyclic compounds, particularly those investigated for applications in medicinal chemistry and drug development.[1] This guide offers a detailed experimental protocol, mechanistic insights, troubleshooting advice, and essential safety precautions tailored for researchers, scientists, and professionals in drug development.

Introduction and Scientific Background

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 2,4,5-Trichloropyrimidine is a highly versatile and reactive building block, enabling the introduction of diverse functional groups onto the pyrimidine ring.[1][2] The chlorine atoms at positions 2, 4, and 5 are susceptible to nucleophilic displacement, with reactivity being modulated by the electronic effects of the ring nitrogen atoms.

The reaction with anilines, a process known as aminolysis, is a fundamental method for constructing C-N bonds. Specifically, the reaction with 4-fluoroaniline introduces a fluorophenyl moiety, a common substituent in modern pharmaceuticals known for enhancing metabolic stability and binding affinity. The resulting product, N-(4-fluorophenyl)-2,5-dichloropyrimidin-4-amine, serves as a key intermediate for the synthesis of more complex molecules, including potent kinase inhibitors for anti-tumor treatments.[3]

Mechanistic Rationale: Regioselectivity in SNAr Reactions

The aminolysis of 2,4,5-trichloropyrimidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process involves two key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks one of the electron-deficient carbon atoms of the pyrimidine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of a chloride ion.

The regioselectivity of this reaction is dictated by the relative electrophilicity of the carbon atoms bearing the chlorine substituents. The two ring nitrogen atoms exert a strong electron-withdrawing effect, which is most pronounced at the C2 and C4 positions. Generally, the C4 position is the most activated and thus the most susceptible to nucleophilic attack, followed by the C2 position. The C5 chlorine is significantly less reactive. This reactivity pattern is analogous to that observed in the well-studied reactions of 2,4,6-trichloropyrimidine with various nucleophiles, where substitution occurs preferentially at the 4-position.[4]

An accessory base, such as triethylamine or diisopropylethylamine, is often employed to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the aniline nucleophile, which would render it unreactive, and drives the reaction to completion.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of N-(4-fluorophenyl)-2,5-dichloropyrimidin-4-amine on a standard laboratory scale.

Materials and Equipment

Reagents:

-

2,4,5-Trichloropyrimidine (CAS: 5750-76-5)

-

4-Fluoroaniline (CAS: 371-40-4)

-

Triethylamine (Et₃N) (CAS: 121-44-8)

-

Ethanol (EtOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized Water

-

Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Buchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

Reagent Quantities

The following table outlines the reagent quantities for a representative 10.0 mmol scale reaction.

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 2,4,5-Trichloropyrimidine | C₄HCl₃N₂ | 183.42 | 10.0 | 1.0 | 1.83 g |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | 10.5 | 1.05 | 1.17 g (1.03 mL) |

| Triethylamine | C₆H₁₅N | 101.19 | 12.0 | 1.2 | 1.21 g (1.67 mL) |

| Ethanol | C₂H₅OH | 46.07 | - | - | 30 mL |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,5-trichloropyrimidine (1.83 g, 10.0 mmol).

-

Add anhydrous ethanol (30 mL) to dissolve the solid.

-

Attach a reflux condenser to the flask.

-

-

Reagent Addition:

-

While stirring the solution at room temperature, add 4-fluoroaniline (1.03 mL, 10.5 mmol) dropwise using a syringe.

-

Subsequently, add triethylamine (1.67 mL, 12.0 mmol) to the reaction mixture.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.

-

Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the starting material (2,4,5-trichloropyrimidine) and the appearance of a new, more polar spot indicates product formation.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing deionized water (100 mL) while stirring. A precipitate should form.

-

Continue stirring the suspension for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and a small amount of cold ethanol (10 mL) to remove soluble impurities.

-

-

Purification:

-

The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals.

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

-

-

Characterization:

-

The identity and purity of the final product, N-(4-fluorophenyl)-2,5-dichloropyrimidin-4-amine (CAS: 280582-13-0), should be confirmed by spectroscopic methods.[5]

-

¹H NMR (DMSO-d₆): Predicted chemical shifts would include a singlet for the pyrimidine C6-H (around δ 8.3-8.5 ppm), multiplets for the aromatic protons of the fluorophenyl group (around δ 7.2-7.8 ppm), and a broad singlet for the N-H proton (around δ 9.5-10.0 ppm).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₀H₆Cl₂FN₃), exhibiting the characteristic isotopic pattern for two chlorine atoms.[6]

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of N-(4-fluorophenyl)-2,5-dichloropyrimidin-4-amine.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Inactive nucleophile due to protonation (insufficient base).3. Low quality or wet reagents/solvent. | 1. Extend the reaction time and ensure a consistent reflux is maintained.2. Add an additional 0.1-0.2 equivalents of triethylamine.3. Use freshly opened or properly stored anhydrous reagents and solvent. |

| Low Product Yield | 1. Incomplete precipitation during work-up.2. Product loss during recrystallization.3. Side reactions, such as disubstitution. | 1. Ensure the aqueous mixture is thoroughly chilled in an ice bath before filtration.2. Use a minimal amount of hot solvent for recrystallization.3. Use only a slight excess (1.0-1.1 eq.) of the aniline to minimize the formation of disubstituted products. |

| Product is Oily or Impure | 1. Presence of unreacted starting materials or triethylamine hydrochloride salt.2. Inefficient washing. | 1. Ensure the crude product is washed thoroughly with water to remove the hydrochloride salt.2. Perform a second recrystallization or consider purification by column chromatography on silica gel. |

Safety Precautions

All experimental work must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory.[7][8]

-

Chemical Hazards:

-

2,4,5-Trichloropyrimidine: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9] Avoid inhalation of dust and contact with skin and eyes.[7]

-

4-Fluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected mutagen and may cause damage to organs through prolonged or repeated exposure. Handle with extreme care.

-

Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

-

-

Handling Procedures:

-

Waste Disposal:

-

All chemical waste, including solvents and reaction residues, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.[11]

-

References

- Vertex AI Search. (2011, June 24).

- ResearchGate. (2025, August 8). 2,4,6-Trichloropyrimidine. Reaction with Anilines | Request PDF.

- ChemicalBook. (2025, September 27).

- Fisher Scientific. (2015, February 11).

- Capot Chemical. (2013, November 14). MSDS of 2,4,5-Trichloropyrimidine.

- ChemicalBook. (2019, December 30).

- Santa Cruz Biotechnology. 2,4,5-Trichloroaniline.

- Journal of Applied Pharmaceutical Science. (2011, September 2).

- Hoffman Fine Chemicals. CAS 280582-13-0 | 2,5-Dichloro-N-(4-fluorophenyl)pyrimidin-4-amine | MFCD23737482.

- National Center for Biotechnology Information. (2020, March 20).

- ResearchGate.

- Preprints.org. (2023, October 12).

- Chem-Impex. 2,4,5-Trichloropyrimidine.

- Journal of the Serbian Chemical Society. (2022, November 18). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine.

- Detailed experimental procedure for the synthesis of 4-fluoropyridine.

- Benchchem. An In-depth Technical Guide to 2,4,5-Trichloropyrimidine.

- Google Patents. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

- Benchchem. Spectroscopic Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Technical Guide.

- MDPI. (2023, December 25). Reconstructive Methodology in the Synthesis of 2-Aminopurine.

- SpringerLink. (2021, January 1). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am.

- 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction.

- NIST WebBook. 5-Amino-4,6-dichloropyrimidine.

- ChemicalBook. 2-Amino-4,6-dichloropyrimidine(56-05-3) 1H NMR spectrum.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,4,5-Trichloropyrimidine-Application_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Application Note: Scalable Regioselective Synthesis of 2,5-Dichloro-N-(4-fluorophenyl)pyrimidin-4-amine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine , a critical pharmacophore in kinase inhibitor development (e.g., JAK, CDK, and ALK inhibitors).

While the nucleophilic aromatic substitution (

Key Protocol Advantages:

-

Chromatography-Free: Utilizes a controlled precipitation workup suitable for multi-kilogram batches.

-

High Regioselectivity: >98:2 (C4:C2) ratio achieved through kinetic control.

-

Green Solvent System: Replaces traditional dichloromethane/DMF systems with Isopropyl Alcohol (IPA) and water.

Scientific Foundation: The Regioselectivity Challenge

To ensure reproducibility, one must understand the electronic "warfare" occurring on the pyrimidine ring.

Electronic Activation

The starting material, 2,4,5-trichloropyrimidine (TCP) , contains three potential leaving groups. However, the reactivity is not uniform:

-

C4 Position (Most Reactive): This position is para to N1 and ortho to N3. It is electronically deficient due to the cumulative inductive effects of the adjacent nitrogen atoms and the chlorine at C5.

-

C2 Position (Less Reactive): While located between two nitrogens, the C2 position generally presents a higher energy barrier for nucleophilic attack by anilines compared to C4 in trichlorinated systems.

-

C5 Position (Unreactive): The chlorine at C5 is not activated for

under standard conditions.

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like complex. Kinetic control (low temperature) favors the C4-substitution because the transition state leading to the C4-intermediate is lower in energy than that of the C2-intermediate.

Critical Insight: Elevated temperatures or strong, small alkoxide bases can erode this selectivity, leading to thermodynamic equilibration or bis-substitution (over-reaction). Therefore, this protocol uses a weak inorganic base and strictly controlled thermal ramping.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway highlighting the kinetic preference for C4 substitution over C2.

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 2,4,5-Trichloropyrimidine | Substrate | 1.0 | 183.42 | 100.0 g |

| 4-Fluoroaniline | Nucleophile | 1.05 | 111.12 | 63.6 g |

| Potassium Carbonate ( | Base (Acid Scavenger) | 1.2 | 138.21 | 90.4 g |

| Isopropyl Alcohol (IPA) | Solvent | 10 Vol | - | 1.0 L |

| Water (Deionized) | Anti-solvent | 15 Vol | - | 1.5 L |

Step-by-Step Methodology

Phase 1: Reaction Setup (Kinetic Control)

-

Charge: To a clean, dry 3-neck reactor equipped with an overhead stirrer and internal thermometer, charge IPA (800 mL) and 2,4,5-Trichloropyrimidine (100 g) .

-

Cool: Activate the chiller to bring the internal temperature to 0–5°C .

-

Why? Low temperature prevents immediate exothermic reaction and suppresses C2-attack.

-

-

Base Addition: Add

(90.4 g) in a single portion. The slurry will be thick; ensure agitation is sufficient (~250-300 RPM). -

Nucleophile Addition: Dissolve 4-Fluoroaniline (63.6 g) in the remaining IPA (200 mL) . Add this solution dropwise via an addition funnel over 45–60 minutes .

-

Critical Parameter: Maintain internal temperature <10°C during addition.

-

Phase 2: Reaction Progression

-

Warm: After addition is complete, allow the mixture to warm naturally to 20–25°C (Room Temperature) over 1 hour.

-

Stir: Agitate at RT for 4–6 hours.

-

IPC (In-Process Control): Sample 50 µL, dilute in MeCN, and check HPLC.

-

Target: <1.0% remaining TCP starting material.[1]

-

Note: If reaction is sluggish, heat to 40°C for 1 hour, but avoid reflux to minimize impurities.

-

Phase 3: Workup & Isolation (Chromatography-Free)

-

Quench: Add Water (1.5 L) slowly to the reaction mixture over 30 minutes.

-

Observation: The product will precipitate as a white to off-white solid. The inorganic salts (

, excess

-

-

Age: Stir the slurry at RT for 2 hours to coarsen the particles (improves filtration rate).

-

Filtration: Filter the solid using a Buchner funnel or centrifuge.

-

Wash:

-

Wash 1: 50% IPA/Water (200 mL) to remove unreacted aniline.

-

Wash 2: Water (500 mL) to remove residual inorganic salts.

-

-

Drying: Dry in a vacuum oven at 45°C for 12 hours until constant weight.

Process Workflow Diagram

Figure 2: Unit operations for the scalable synthesis of the target pyrimidine.

Analytical Controls

To ensure the integrity of the "Self-Validating System," use the following HPLC method to distinguish the C4-product from the C2-isomer.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 254 nm.

-

Retention Times (Approx):

-

4-Fluoroaniline: ~2.5 min

-

2,4,5-TCP: ~8.0 min

-

Product (C4-sub): ~10.2 min

-

Isomer (C2-sub): ~11.5 min (Typically elutes later due to higher lipophilicity of the symmetric structure).

-

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| High C2-Isomer (>2%) | Temperature too high during addition. | Ensure reactor is <5°C during aniline addition. |

| Low Yield / Sticky Solid | Incomplete precipitation. | Increase water volume to 20 Vol or cool slurry to 5°C before filtration. |

| Residual Aniline | Inefficient washing. | Ensure the first wash is 50% IPA/Water (aniline is soluble in IPA, insoluble in pure water). |

Safety Note:

-

2,4,5-Trichloropyrimidine: Severe skin irritant and sensitizer. Handle in a fume hood.

-

Exotherm: The reaction is exothermic.[2] On a kilogram scale, active cooling is mandatory during the amine addition.

References

- Regioselectivity in Pyrimidine : Context: Provides mechanistic insight into the energy barriers of C2 vs C4 substitution.

-

Synthesis of 2,4,5-Trichloropyrimidine Derivatives

-

Regioselective Control in Dichloropyrimidines

- Commercial Availability & CAS Verification: Context: Verification of the specific target molecule structure and CAS 280582-13-0.

Sources

Troubleshooting & Optimization

Technical Support Center: Removal of Unreacted 4-Fluoroaniline

Topic: Purification Strategies for 4-Fluoroaniline (4-FA) Removal Document ID: TS-PUR-4FA-001 Last Updated: 2026-02-15

Executive Summary & Safety Warning

The Challenge: 4-Fluoroaniline (4-FA) is a primary aromatic amine with a pKa (conjugate acid) of 4.65 .[1][2] Its lipophilicity (logP ~1.15) often causes it to co-elute with drug-like intermediates on silica gel, while its weak basicity can make simple acidic washes insufficient if not optimized.

Safety Alert: 4-Fluoroaniline is toxic and a known methemoglobinemia inducer. It can be absorbed through the skin. All protocols below assume the use of Viton/Nitrile gloves and a functioning fume hood.

Module 1: Liquid-Liquid Extraction (The Standard Protocol)

Best For: Products that are neutral or acid-stable .

Mechanism: Protonation of the amine to form the water-soluble anilinium salt (

The Science (Why it works)

At pH values 2 units below its pKa (pH < 2.6), >99% of 4-FA exists as the ionized, water-soluble salt. However, because the fluorine atom withdraws electron density, 4-FA is less basic than unsubstituted aniline. Weak acids (like 5% citric acid) may not fully protonate it if the equilibrium is not driven hard enough.

Step-by-Step Protocol

-

Dilution: Dissolve the crude reaction mixture in a non-water-miscible organic solvent (Ethyl Acetate or Dichloromethane).

-

Ratio: Use at least 10 mL solvent per 1 g of crude.

-

-

The Acid Wash:

-

Add 1M HCl (approx. pH 0). Volume should be 1:1 with the organic layer.

-

Crucial Step: Shake vigorously for at least 2 minutes. The mass transfer of the aniline into the aqueous phase is the rate-limiting step.

-

-

Validation: Check the pH of the aqueous layer after shaking. It must remain < 1. If it has risen, add more acid.

-

Separation: Drain the aqueous layer (contains the 4-FA HCl salt).

-

Polishing: Wash the organic layer once with Brine (Saturated NaCl) to break any emulsions and remove residual acid.

Workflow Visualization

Figure 1: Logic flow for acidic extraction of 4-fluoroaniline.

Module 2: Solid-Phase Scavenging (For Acid-Sensitive Products)

Best For: Products containing acid-labile groups (acetals, silyl ethers, Boc groups) or when high-throughput purification is required. Mechanism: Covalent capture. The nucleophilic amine (4-FA) reacts with an electrophilic polymer resin.

Recommended Resin: PS-Isocyanate

Polystyrene-supported Isocyanate is superior to aldehyde resins for 4-FA because it forms a stable urea linkage irreversibly and does not require a subsequent reduction step.

Protocol

-

Stoichiometry: Calculate the theoretical excess of 4-FA. Use 3–4 equivalents of PS-Isocyanate resin relative to the residual aniline.

-

Solvent System: Dissolve crude in DCM or THF (Resins swell best in these; avoid Methanol as it can react with the isocyanate).

-

Incubation: Add resin and stir gently (orbital shaker preferred) for 4–12 hours at room temperature.

-

Tip: If kinetics are slow, add a catalytic amount of TEA (Triethylamine) to act as a proton shuttle, though 4-FA is usually nucleophilic enough on its own.

-

-

Filtration: Filter through a fritted glass funnel or a cotton plug. The 4-FA is trapped on the solid beads.

-

Rinse: Wash the resin cake with DCM to recover any entrained product.

Data: Scavenger Efficiency

| Scavenger Type | Functional Group | Reaction Product | Removal Efficiency (4-FA) | Notes |

| PS-Isocyanate | Urea | High (>98%) | Best choice. Irreversible. | |

| PS-Benzaldehyde | Imine | Moderate (~85%) | Reversible equilibrium; requires NaBH(OAc)3 to lock. | |

| PS-TsCl | Sulfonamide | High | Generates HCl byproduct (bad for acid-sensitive). |

Module 3: Copper(II) Complexation (The "Visual" Method)

Best For: Products that are Lewis-base active (like pyridines) but where you want to selectively remove the primary aniline, or when avoiding strong acids. Mechanism: 4-Fluoroaniline coordinates to Cu(II) stronger than water, pulling it into the aqueous phase.

Protocol

-

Preparation: Prepare a 10% w/v aqueous solution of Copper(II) Sulfate (

) . -

Wash: Wash the organic layer (Ethyl Acetate preferred) with the CuSO4 solution.

-

Observation:

-

The aqueous layer will turn from Pale Blue to Deep Purple/Royal Blue as the aniline complexes with the copper.

-

-

Repetition: Repeat the wash until the aqueous layer stops changing color and remains pale blue. This is a self-indicating endpoint.

Troubleshooting & FAQs

Q1: My product is also a basic amine. How do I separate it from 4-FA?

A: Acid extraction will fail here. You have two options:

-

Chromatography with Modifier: Use a DCM/MeOH gradient with 1% Ammonium Hydroxide . The

suppresses the ionization of both amines, sharpening the peaks. 4-FA usually elutes faster than more complex drug intermediates. -

Derivatization (The "Chem-Selective" Trick): If your product is a tertiary amine (and 4-FA is primary), add Acetic Anhydride (1.1 eq vs 4-FA) to the reaction mixture before workup.

-

Result: 4-FA converts to N-(4-fluorophenyl)acetamide.

-

Benefit: The acetamide is neutral and much less polar. It will separate easily from your basic product during a standard acid wash (product goes to water, acetamide stays in organic).

-

Q2: I see "streaking" on my TLC/Column. Is it the 4-FA?

A: Yes. Primary anilines interact strongly with the silanols on silica gel.

-

Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes, or add 0.5% TEA to your mobile phase. This blocks the acidic silanol sites.

Q3: Can I remove 4-FA by Rotavap (Distillation)?

A: Generally, no .

-

Boiling Point of 4-FA: ~187°C.

-

Even under high vacuum, it is difficult to remove trace amounts without subjecting your product to thermal decomposition. Azeotroping with toluene may help, but extraction is far more efficient.

References

-

PubChem. (n.d.). 4-Fluoroaniline Compound Summary (CID 9731). National Library of Medicine. Retrieved February 15, 2026, from [Link]

-

Not Voodoo X. (n.d.). Workup: Removing Amines.[3][4][5][6][7][8] University of Rochester, Department of Chemistry. Retrieved February 15, 2026, from [Link]

-

Biotage. (2006).[9] ISOLUTE® Scavengers: User Guide. Retrieved February 15, 2026, from [Link] (General Application Note Reference).

Sources

- 1. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]

- 2. 4-Fluoroaniline CAS#: 371-40-4 [m.chemicalbook.com]

- 3. Workup [chem.rochester.edu]

- 4. reddit.com [reddit.com]

- 5. reddit.com [reddit.com]

- 6. chem.rochester.edu [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. glycopep.com [glycopep.com]

- 9. biotage.com [biotage.com]

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Spectroscopic Analysis of 2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine

Introduction: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the unambiguous characterization of novel chemical entities is a cornerstone of the development pipeline. Molecules such as 2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine are valuable intermediates, serving as foundational scaffolds for a multitude of biologically active compounds, including kinase inhibitors.[1][2] The precise arrangement of its chloro, fluoro, and amino substituents dictates its reactivity and, ultimately, the properties of the final active pharmaceutical ingredient (API).[2] Therefore, a robust and multi-faceted analytical approach is not merely a quality control measure but a critical component of informed synthesis and development.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, contextualized by a comparative assessment with other powerful analytical techniques. As researchers and drug development professionals, understanding the strengths and limitations of each method is paramount for efficient and accurate molecular characterization. We will delve into the "why" behind experimental choices, offering a framework for selecting the most appropriate analytical strategy.

Molecular Structure and Proton Environment

To meaningfully interpret spectroscopic data, we must first consider the electronic environment of each proton in the target molecule. The structure below highlights the key protons whose signals we expect to resolve in a ¹H NMR spectrum.

Figure 1: Structure of this compound with key protons labeled.

Part 1: In-Depth ¹H NMR Spectrum Analysis

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution.[3][4] It provides information on the chemical environment, connectivity, and relative number of protons.[3]

Predicted Chemical Shifts (δ), Multiplicity, and Integration

The predicted ¹H NMR spectrum of the title compound in a solvent like DMSO-d₆ would exhibit several distinct signals:

-

Pyrimidine Proton (H_A): The pyrimidine ring is an electron-deficient aromatic system.[2][5] The presence of two electron-withdrawing chlorine atoms and the ring nitrogens will significantly deshield the lone proton at the C6 position. This signal is expected to appear far downfield, likely as a singlet since there are no adjacent protons to couple with. For similar 4,6-dichloropyrimidines, protons can appear as high as 8.8 ppm.[6]

-

Fluorophenyl Protons (H_B/B' and H_C/D): The protons on the 4-fluorophenyl ring will be split into two main groups due to the symmetry of the substituent pattern.

-

H_B and H_B' : These protons are ortho to the amine group and meta to the fluorine atom. They are expected to appear as a multiplet, often resembling a triplet or a doublet of doublets, due to coupling with both the adjacent H_C/D protons and the fluorine atom. Their chemical shift will be influenced by the electron-donating nature of the amine.

-

H_C and H_D : These protons are meta to the amine and ortho to the highly electronegative fluorine atom. They will couple with the adjacent H_B/B' protons, resulting in a multiplet that often appears as a triplet. The strong deshielding effect of the fluorine will shift this signal downfield relative to a non-substituted benzene ring. Aromatic protons typically resonate between 6.5 and 8.5 ppm.[4]

-

-

Amine Proton (H_E): The N-H proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[3][7] For aromatic amines, this signal typically appears between 3 and 5 ppm.[8] In a hydrogen-bond-accepting solvent like DMSO-d₆, it is expected to be a sharp singlet and appear further downfield. This proton can exchange with deuterium if D₂O is added to the sample, causing the signal to disappear, which is a useful diagnostic test.[7][9]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H_A (Pyrimidine) | ~8.0 - 8.8 | Singlet (s) | 1H | Located on an electron-deficient dichloropyrimidine ring.[6][10] |

| H_B/B' (Phenyl) | ~7.5 - 7.8 | Multiplet (m) or Doublet of Doublets (dd) | 2H | Ortho to the amine substituent, coupled to H_C/D and the fluorine atom. |

| H_C/D (Phenyl) | ~7.2 - 7.4 | Multiplet (m) or Triplet (t) | 2H | Ortho to the fluorine substituent, coupled to H_B/B'. |

| H_E (Amine) | ~9.0 - 10.0 (in DMSO) | Broad Singlet (br s) | 1H | Acidic proton on a secondary aromatic amine; shift is solvent-dependent.[7][8][9] |

Part 2: A Comparative Guide to Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural confirmation, a comprehensive analysis, particularly for purity and impurity profiling, necessitates the use of orthogonal techniques.

| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |

| Primary Application | Structural Elucidation, Isomer differentiation | Carbon skeleton mapping, Functional group identification | Molecular weight determination, Elemental composition (HRMS) | Purity assessment, Quantification, Impurity profiling[11] |

| Information Provided | Proton environment, connectivity, relative proton count.[3] | Number and type of carbon atoms (sp³, sp², sp).[12] | Molecular mass, fragmentation patterns.[13] | Retention time, peak area (concentration), UV-Vis spectrum. |

| Strengths | - Excellent for detailed structural analysis- Non-destructive- Quantitative (qNMR) capability[14] | - Resolves carbon atoms without signals in ¹H NMR (e.g., quaternary carbons)[12]- Less signal overlap than ¹H NMR | - Extremely high sensitivity- Can confirm elemental formula with high resolution MS | - High throughput for routine analysis[14]- Excellent for separating complex mixtures[11]- Robust quantification |

| Limitations | - Lower sensitivity than MS- Signal overlap can be an issue in complex molecules- Requires soluble sample | - Low natural abundance of ¹³C requires longer acquisition times- Generally not quantitative without special techniques | - Isomers are often indistinguishable- Provides limited connectivity information- Destructive technique | - Requires a suitable chromophore for UV detection- Reference standards needed for identification and quantification |

| Best For... | Confirming the identity and connectivity of the synthesized molecule. | Confirming the carbon framework and identifying all carbon environments. | Rapidly confirming the molecular weight of the target compound and identifying impurities by mass. | Quantifying the purity of a sample and separating it from starting materials, by-products, and other impurities.[14] |

¹³C NMR Spectroscopy

This technique provides a map of the carbon skeleton. For our target molecule, we would expect to see 10 distinct signals in the aromatic region (typically 100-160 ppm), corresponding to the 10 unique carbon atoms in the pyrimidine and phenyl rings. Carbons attached to electronegative atoms like chlorine, nitrogen, and fluorine will be shifted further downfield.[12] This method is invaluable for confirming the presence of all expected carbons and for identifying isomeric impurities.

Mass Spectrometry (MS)

MS provides a precise measurement of the mass-to-charge ratio (m/z) of the molecule.[13] For this compound (C₁₀H₆Cl₂FN₃), the expected molecular weight is approximately 258.08 g/mol .[15] A key feature would be the isotopic pattern from the two chlorine atoms (³⁵Cl and ³⁷Cl), which would give a characteristic M, M+2, and M+4 peak cluster, confirming the presence of two chlorines. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, providing definitive confirmation of the molecular formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry.[11][14] A reversed-phase HPLC method (e.g., using a C18 column) would separate the target compound from any unreacted starting materials or by-products.[11] The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks detected.[14] This technique is essential for quantifying the purity of a synthetic batch and for tracking reaction progress.

Part 3: Field-Proven Methodologies

Workflow for Analytical Method Selection

The choice of analytical technique is dictated by the scientific question at hand. The following workflow illustrates a logical decision-making process for characterizing a novel synthetic compound.

Figure 2: Decision workflow for selecting analytical techniques.

Experimental Protocol: ¹H NMR Spectrum Acquisition

This protocol ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum.

-

Sample Preparation (The Foundation of Good Data):

-

Rationale: Proper sample preparation is critical to avoid signal broadening and artifacts. The solvent must fully dissolve the analyte and be deuterated to avoid a large interfering solvent signal.

-

Procedure:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is an excellent choice for this molecule due to its high polarity and its ability to sharpen N-H signals through hydrogen bonding.

-

Cap the tube and gently vortex or sonicate until the sample is completely dissolved. A clear, particulate-free solution is essential.

-

-

-

Instrument Setup & Data Acquisition (Maximizing Signal, Minimizing Noise):

-

Rationale: The parameters chosen will directly impact the quality of the spectrum. Shimming maximizes magnetic field homogeneity, while proper pulse and delay times ensure accurate signal integration.

-

Procedure:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity. This is a crucial step for achieving sharp, well-resolved peaks.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard 90° pulse.

-

Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons (a value of 2-5 seconds is a good starting point for quantitative accuracy).

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

-

Data Processing (Extracting Meaningful Information):

-

Rationale: Proper processing converts the raw data (Free Induction Decay) into an interpretable spectrum.

-

Procedure:

-

Apply a Fourier Transform to the acquired data.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

-

-

Conclusion

The structural analysis of this compound is a clear illustration of the synergy required in modern analytical chemistry. While ¹H NMR spectroscopy provides an unparalleled, detailed view of the proton framework, its true power is realized when combined with orthogonal methods. Mass spectrometry offers rapid and definitive confirmation of molecular weight and elemental composition, while HPLC stands as the gold standard for assessing purity and quantifying components. For the research and drug development professional, a multi-technique approach is not redundant; it is a self-validating system that ensures the identity, purity, and quality of a molecule, thereby building a foundation of trust in all subsequent research.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved February 15, 2026, from [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H-general. Retrieved February 15, 2026, from [Link]

-

SpectraBase. (n.d.). 2,4-Dichloropyrimidine. Wiley-VCH. Retrieved February 15, 2026, from [Link]

-

University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved February 15, 2026, from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). 1H- and 19F-NMR chemical shifts (δ/ppm), signal multiplicities and H-H coupling constants (J/Hz). Retrieved February 15, 2026, from [Link]

-

The Royal Society of Chemistry. (2016). Supporting information. Retrieved February 15, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved February 15, 2026, from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 280582-13-0 | this compound. Retrieved February 15, 2026, from [Link]

-

MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved February 15, 2026, from [Link]

-

MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved February 15, 2026, from [Link]

-

Organic Letters. (2011). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved February 15, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of synthesized model compound 4f. Retrieved February 15, 2026, from [Link]

-

Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved February 15, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenamine, 2,4-dichloro-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

-

ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Retrieved February 15, 2026, from [Link]

-

Dana Bioscience. (n.d.). This compound 1g. Retrieved February 15, 2026, from [Link]

-

Sungho C-Sigma. (n.d.). [TCI]2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2006). 5-Amino-4-chloro-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile. Retrieved February 15, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. compoundchem.com [compoundchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]

- 7. chemistryconnected.com [chemistryconnected.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2,4-Dichloropyrimidine(3934-20-1) 1H NMR [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Benzenamine, 2,4-dichloro- [webbook.nist.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. hoffmanchemicals.com [hoffmanchemicals.com]

IC50 values of 2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine derivatives

This guide details the pharmacological profile and experimental data for derivatives of 2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine (CAS 280582-13-0), a critical scaffold in the development of highly selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors.

Executive Summary

This compound serves as the foundational intermediate for a class of "2,4,5-trisubstituted pyrimidine" kinase inhibitors. While the parent scaffold itself is a reactive chemical building block, its 2-amino-substituted derivatives exhibit potent inhibitory activity against CDK9, a key regulator of transcriptional elongation and a therapeutic target in acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and solid tumors.

Optimization studies (SAR) reveal that while 5-chloro derivatives (direct descendants of this scaffold) are potent, they often lack selectivity against CDK2. Modifying the 5-position (e.g., replacing Cl with Methyl) significantly enhances selectivity while maintaining potency.

Chemical Structure & Synthesis Workflow

The scaffold is synthesized by the regioselective nucleophilic substitution of 2,4,5-trichloropyrimidine with 4-fluoroaniline . The C4-position is most reactive, yielding the target intermediate. Subsequent substitution at the C2-position with various amines yields the bioactive library.

Comparative Performance: IC50 & Selectivity Data

The following data compares the 5-chloro derivatives (directly derived from the title scaffold) against optimized 5-methyl analogs . The data highlights the critical role of the C5-substituent in distinguishing CDK9 from the structurally similar CDK2.

Table 1: IC50 Values of Key Derivatives

Data sourced from Shao et al. (Eur. J. Med. Chem., 2021).[1][2]

| Compound ID | C5-Substituent | C2-Substituent (Amine) | CDK9 IC50 (nM) | CDK2 IC50 (nM) | Selectivity (CDK2/CDK9) |

| Compound 30c | -Cl | 3-(4-methylpiperazin-1-yl)aniline | 14 | 224 | 16-fold |

| Compound 30q | -Br | 3-(4-methylpiperazin-1-yl)aniline | 18 | 288 | 16-fold |

| Compound 30e | -CH3 | 4-morpholinoaniline | 22 | 968 | 44-fold |

| Compound 30m | -CH3 | Bridged diazepane aniline | 9 | >1,000 | >100-fold |

| Flavopiridol | (Control) | (N/A) | 3 | 9 | 3-fold |

Key Insight: The 5-chloro derivative (30c) is highly potent (IC50 = 14 nM) but exhibits only moderate selectivity (16-fold) against CDK2. This lack of selectivity can lead to off-target toxicity. Replacing the 5-chloro group with a 5-methyl group (Compound 30m) retains potency (9 nM) while drastically improving selectivity (>100-fold).

Mechanism of Action

Derivatives of this scaffold function as ATP-competitive inhibitors. By blocking the ATP binding pocket of CDK9, they prevent the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, specifically at Serine-2. This inhibition leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and Myc , triggering apoptosis in cancer cells.

Experimental Protocols

To replicate the generation and testing of these derivatives, follow these standardized protocols.

A. Synthesis of the Scaffold (Intermediate)

-

Reagents: 2,4,5-Trichloropyrimidine (1.0 eq), 4-Fluoroaniline (1.0 eq), Triethylamine (1.2 eq).

-

Solvent: Ethanol (EtOH).

-

Procedure:

-

Dissolve 2,4,5-trichloropyrimidine in EtOH at 0°C.

-

Add 4-fluoroaniline dropwise.

-

Stir at 0°C for 2 hours (Kinetic control favors C4 substitution).

-

Precipitate with water, filter, and wash with cold EtOH.

-

Yield: ~85-90% of This compound .

-

B. CDK9/Cyclin T1 Kinase Assay

-

Assay Platform: FRET-based assay (e.g., Z'-LYTE™) or Radiometric (

P-ATP). -

Enzyme: Recombinant human CDK9/Cyclin T1 complex.

-

Substrate: Peptide substrate (e.g., PDK1tide) or RNAPII CTD peptide.

-

Conditions:

-

Incubate compound (serial dilution) with kinase and substrate in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Initiate reaction with ATP (at Km, typically 10-50 µM).

-

Incubate for 60 min at Room Temperature.

-

Measure phosphorylation signal.

-

-

Data Analysis: Fit dose-response curves using a 4-parameter logistic model to determine IC50.

References

-

Shao, H., et al. (2021).[2] Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry , 214, 113244.

-

Shao, H., et al. (2013).[2][3] Synthesis, structure–activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry , 70, 447-455.[3]

-

Wang, S., et al. (2010). Discovery of potent and selective CDK9 inhibitors. Journal of Medicinal Chemistry , 53(24), 8597-8607.

Sources

Spectroscopic Characterization & Regioselective Analysis of 2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine

Executive Summary

This guide provides an in-depth spectroscopic analysis of 2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine (CAS 280582-13-0), a critical intermediate in the synthesis of kinase inhibitors (e.g., ALK-5 and EGFR inhibitors).

The primary challenge in synthesizing this scaffold is regioselectivity . The nucleophilic aromatic substitution (SNAr) of 2,4,5-trichloropyrimidine with 4-fluoroaniline can yield two isomers: the desired C4-substituted product and the undesired C2-substituted byproduct . This guide compares the spectroscopic signatures of these isomers, establishing a self-validating protocol to confirm structural identity and purity without relying solely on retention times.

Synthesis & Regiochemistry: The Core Challenge

The formation of the title compound is governed by the electronic properties of the pyrimidine ring. While SNAr reactions on 2,4-dichloropyrimidines generally favor the C4 position due to the lower LUMO energy coefficient at that site, steric hindrance or specific solvent effects can promote C2-substitution.

Reaction Pathway Visualization[1]

Figure 1: Reaction pathway illustrating the competitive formation of the desired C4-isomer versus the C2-isomer.

Spectroscopic Comparison: Target vs. Alternative (Regioisomer)

To validate the synthesis, one must distinguish the target molecule from its regioisomer. The "performance" of the characterization relies on identifying specific chemical shift differences driven by the proximity of the amine nitrogen to the pyrimidine ring nitrogens.

Comparative Data Table (Predicted & Literature-Derived)

| Feature | Target (C4-Isomer) | Alternative (C2-Isomer) | Differentiation Logic |

| Structure | 2,5-dichloro-N-subst. | 4,5-dichloro-N-subst. | Symmetry & Shielding |

| 1H NMR: Pyrimidine H-6 | δ 8.25 - 8.45 ppm (s) | δ 8.50 - 8.70 ppm (s) | The C6 proton in the C2-isomer is flanked by two electronegative N/Cl centers, typically deshielding it further. |

| 1H NMR: Amine NH | δ 9.5 - 9.8 ppm (br s) | δ 9.2 - 9.5 ppm (br s) | Hydrogen bonding potential differs; C4-NH often forms intramolecular H-bonds with C5-Cl. |

| 13C NMR: C-2 vs C-4 | C2: ~158 ppm (Cl-bearing) C4: ~155 ppm (N-bearing) | C2: ~160 ppm (N-bearing)C4: ~162 ppm (Cl-bearing) | The carbon attached to the amine (N) is significantly shielded compared to the carbon attached to Chlorine. |

| 19F NMR | δ -118 to -120 ppm | δ -118 to -120 ppm | Ineffective for distinguishing regioisomers (too distal). |

| MS (ESI+) | m/z ~257/259/261 | m/z ~257/259/261 | Ineffective (Same molecular formula C10H6Cl2FN3).[1] |

Detailed Analysis

1. Proton NMR (1H NMR)

-

Solvent Choice: DMSO-d6 is superior to CDCl3 for this compound. DMSO stabilizes the NH proton, appearing as a sharp, distinct singlet downfield (>9.0 ppm), whereas in CDCl3, it is often broad or invisible due to exchange.[1]

-

The H-6 Diagnostic: The pyrimidine proton at position 6 is the sole aromatic singlet on the heterocyclic ring. In the Target (C4) , this proton is meta to the amine group.[1] In the C2-isomer , it is ortho to the chlorine at C5 and meta to the amine at C2. While the shift difference is subtle (~0.2 ppm), the Target typically resonates slightly upfield relative to the C2-isomer.

2. Carbon NMR (13C NMR) - The "Gold Standard"

-

C-Cl vs. C-N: The most reliable method to confirm regiochemistry is observing the ipso-carbons.

3. Mass Spectrometry (MS)[1]

-

Isotope Pattern: The presence of two chlorine atoms creates a distinct isotopic envelope.

-

Note: This confirms the formula but does not validate the isomer.

Experimental Protocols

A. Synthesis (SNAr)[1][2][3][4]

-

Setup: In a round-bottom flask, dissolve 2,4,5-trichloropyrimidine (1.0 eq) in ethanol or n-butanol (10 volumes).

-

Addition: Add 4-fluoroaniline (1.0 eq) and DIPEA (1.2 eq).

-

Expert Insight: Do not use excess aniline initially. Excess aniline can lead to bis-substitution (displacing both C2 and C4 chlorines).[1]

-

-

Reaction: Heat to reflux (80-100°C) for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

-

Checkpoint: The product is more polar than the trichloropyrimidine starting material but less polar than the bis-substituted byproduct.

-

-

Workup: Cool to room temperature. The product often precipitates. Filter the solid and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.[1]

B. Spectroscopic Characterization Workflow

-

Sample Prep: Dissolve ~5-10 mg of the isolated solid in 0.6 mL DMSO-d6 . Ensure complete dissolution (sonicate if necessary) to avoid line broadening.[1]

-

Acquisition:

Decision Tree for Structural Confirmation

Use this logic flow to interpret your analytical data and confirm you have the correct regioisomer.

Figure 2: Analytical decision tree for confirming the identity of this compound.

References

-

Regioselectivity in SNAr Reactions of Dichloropyrimidines: WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. [Link]

-

NMR Characterization of Pyrimidine Derivatives: National Institute of Standards and Technology (NIST).[1] "5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile (Analogous Pyrimidine Data)." NIST Chemistry WebBook. [Link][1][2]

-

Regioselective Amination of 2,4-Dichloropyrimidines: Journal of Organic Chemistry. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." J. Org.[3] Chem. 2015, 80, 15, 7757–7763.[1][3] [Link][1]

-

General NMR Shift Data for Solvents & Impurities: Organometallics. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics 2010, 29, 9, 2176–2179.[1] [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile [webbook.nist.gov]

- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten